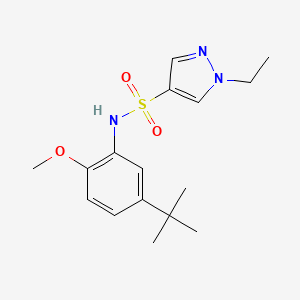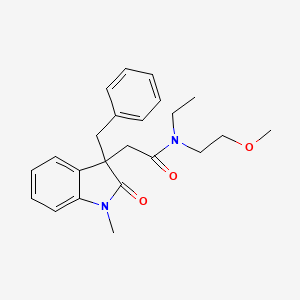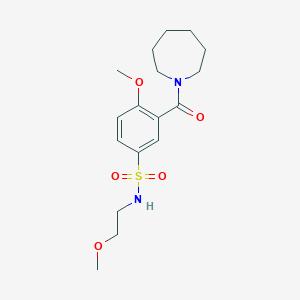
N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, commonly known as TEPPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has been used in various biochemical and physiological studies.
Mécanisme D'action
TEPPS acts as a competitive inhibitor of the anion exchanger by binding to the transport site of the protein. It prevents the exchange of chloride and bicarbonate ions across the cell membrane, leading to a disruption in the acid-base balance and cell volume regulation.
Biochemical and Physiological Effects:
TEPPS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TEPPS has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using TEPPS in lab experiments is its high potency as an inhibitor of the anion exchanger. It has been shown to be more effective than other inhibitors, such as 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). However, TEPPS has some limitations, such as its low solubility in water, which can affect its effectiveness in some experiments.
Orientations Futures
TEPPS has a wide range of potential applications in scientific research. One future direction could be to investigate its role in the treatment of cancer and inflammation. Another direction could be to study its effects on the central nervous system and its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to optimize the synthesis method of TEPPS and improve its solubility in water to enhance its effectiveness in experiments.
Conclusion:
TEPPS is a unique chemical compound that has gained significant attention in scientific research due to its potent inhibitory effects on the anion exchanger. It has been used in various biochemical and physiological studies and has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of TEPPS involves the reaction of 5-tert-butyl-2-methoxyphenylhydrazine with ethyl 4-chlorobenzenesulfonate in the presence of a base. This reaction leads to the formation of a pyrazole ring, which is then sulfonated using sodium sulfite and sulfuric acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
TEPPS has been extensively used in scientific research as a tool for studying the transport of anions across cell membranes. It is a potent inhibitor of the anion exchanger, which is responsible for the exchange of chloride and bicarbonate ions across the cell membrane. TEPPS has been used in various studies to investigate the role of the anion exchanger in physiological processes, such as acid-base balance, ion transport, and cell volume regulation.
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-6-19-11-13(10-17-19)23(20,21)18-14-9-12(16(2,3)4)7-8-15(14)22-5/h7-11,18H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZKPZNOWFMSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}[2-(4-morpholinyl)ethyl]amine oxalate](/img/structure/B5442245.png)
![ethyl 1-[2-(2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5442247.png)

![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~3~-(methylsulfonyl)-beta-alaninamide](/img/structure/B5442266.png)
![N-isobutyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5442270.png)
![[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B5442278.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(2-phenylethoxy)phenyl]guanidine](/img/structure/B5442292.png)

![1-[(4-methyl-1H-imidazol-5-yl)methyl]azocane](/img/structure/B5442311.png)
![N-{5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5442317.png)
![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5442328.png)
![3-[{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5442337.png)
![7-acetyl-N-(3-methylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5442342.png)